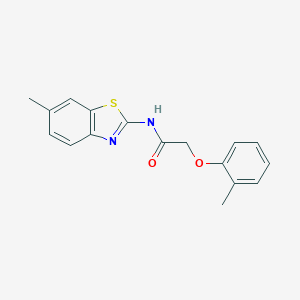![molecular formula C14H10ClN3O2 B239876 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as CLP257, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of allosteric modulators, which can modulate the activity of ion channels and receptors.
作用機序
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide acts as an allosteric modulator of ion channels and receptors. It can bind to specific sites on these proteins and modulate their activity without directly activating or inhibiting them. The exact mechanism of action of this compound varies depending on the target protein, but it generally involves the modulation of ion flux or receptor activation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target protein. For example, in GABA-A receptors, this compound can enhance the activity of the receptor and increase the inhibitory tone in the brain. In TRPA1 channels, this compound can modulate the sensitivity of the channel to various stimuli, including cold, heat, and chemicals. In NMDA receptors, this compound can modulate the activity of the receptor and improve cognitive function.
実験室実験の利点と制限
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, its specific binding to target proteins, and its ability to modulate the activity of ion channels and receptors. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, including:
1. Further studies on the mechanism of action of this compound on specific ion channels and receptors.
2. Development of more potent and selective allosteric modulators based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and depression.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
5. Development of new methods for the synthesis and purification of this compound and related compounds.
Conclusion:
This compound is a promising allosteric modulator that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of ion channels and receptors, and it has several advantages and limitations for lab experiments. Further research on this compound is needed to fully understand its potential therapeutic applications and to develop more potent and selective allosteric modulators.
合成法
The synthesis of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 2-aminopyridine with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group and acetylation of the amine group. The final product is obtained in high yield and purity.
科学的研究の応用
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and schizophrenia. In epilepsy, this compound has been shown to enhance the activity of GABA-A receptors, which can reduce the excitability of neurons and prevent seizures. In neuropathic pain, this compound has been shown to modulate the activity of TRPA1 channels, which are involved in pain sensation. In schizophrenia, this compound has been shown to modulate the activity of NMDA receptors, which can improve cognitive function.
特性
分子式 |
C14H10ClN3O2 |
|---|---|
分子量 |
287.7 g/mol |
IUPAC名 |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H10ClN3O2/c1-8(19)17-9-4-5-11(15)10(7-9)14-18-13-12(20-14)3-2-6-16-13/h2-7H,1H3,(H,17,19) |
InChIキー |
FZBQCLNFNSXVRS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3 |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3 |
溶解性 |
41.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)



![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)





![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)
